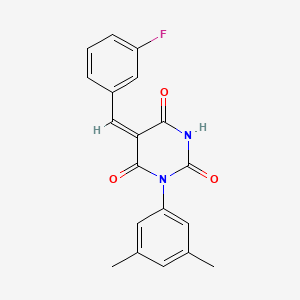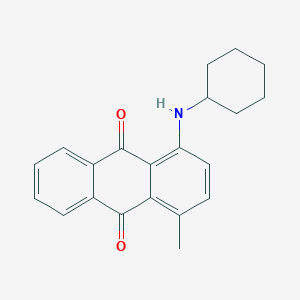
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as EPOCH, is a chemical compound with potential applications in scientific research. EPOCH belongs to the class of chromene derivatives and is a heterocyclic compound that contains a nitrogen atom in its ring structure. The compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.
作用機序
The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including cytotoxicity, antioxidant activity, and antimicrobial activity. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to scavenge free radicals, which can cause oxidative damage to cells and tissues. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, which may make it useful as an antimicrobial agent.
実験室実験の利点と制限
One advantage of 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a versatile compound with multiple applications in scientific research. This compound has been found to exhibit various biological activities, which may make it useful in a wide range of experiments. However, one limitation of this compound is its relatively low solubility, which may make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is the development of this compound derivatives with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for anticancer and antioxidant therapies. Additionally, future research may explore the potential use of this compound in combination with other compounds to enhance its biological activity and effectiveness.
合成法
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using various methods, including the one-pot three-component reaction, the Biginelli reaction, and the Hantzsch reaction. The one-pot three-component reaction involves the reaction of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and 4-aminobenzamide in the presence of a catalyst. The Biginelli reaction involves the reaction of ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea in the presence of a catalyst. The Hantzsch reaction involves the reaction of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and ammonium acetate in the presence of a catalyst.
科学的研究の応用
2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as an anticancer agent, as it has been found to exhibit cytotoxic activity against various cancer cell lines. This compound has also been studied for its potential use as an antioxidant, as it has been found to exhibit free radical scavenging activity. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been found to exhibit antibacterial and antifungal activity.
特性
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-22-12-8-6-11(7-9-12)16-13(10-19)18(20)23-15-5-3-4-14(21)17(15)16/h6-9,16H,2-5,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZKOHHUOYCSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2-allyl-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5191809.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)


![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5191836.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5191847.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5191876.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)

![4-[4-(dimethylamino)phenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5191929.png)
![2-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5191930.png)